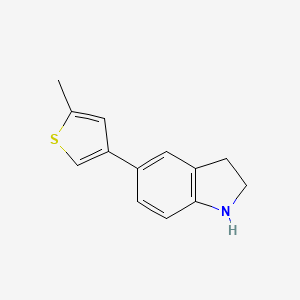

5-(5-Methylthiophen-3-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NS |

|---|---|

Molecular Weight |

215.32 g/mol |

IUPAC Name |

5-(5-methylthiophen-3-yl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H13NS/c1-9-6-12(8-15-9)10-2-3-13-11(7-10)4-5-14-13/h2-3,6-8,14H,4-5H2,1H3 |

InChI Key |

VSHRMZDFLKECIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C2=CC3=C(C=C2)NCC3 |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 5-(5-methylthiophen-3-yl)indoline, suggests a convergent approach centered on the formation of the C-C bond between the indoline (B122111) and thiophene (B33073) rings. The most logical disconnection is at this junction, pointing towards a cross-coupling reaction as the key bond-forming step. This strategy identifies two primary precursors: an indoline component functionalized at the 5-position and a thiophene component functionalized at the 3-position.

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound can be approached through both linear and convergent strategies. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

A linear sequence involves the stepwise construction of the molecule, typically starting with the synthesis of one of the key precursors followed by the coupling reaction.

Synthesis of 5-Bromoindoline (B135996) : A common starting material for this precursor is 5-bromoindole, which can be reduced to 5-bromoindoline using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation.

Synthesis of 5-Methyl-3-thiopheneboronic Acid : This precursor can be prepared from 3-bromo-5-methylthiophene. The synthesis of 3-bromo-5-methylthiophene itself can be achieved through the bromination of 3-methylthiophene. chemicalbook.comorgsyn.orgtandfonline.comorgsyn.orgresearchgate.net The subsequent conversion to the boronic acid is typically accomplished via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

Convergent synthesis, which involves the separate synthesis of the key precursors followed by their coupling, is generally more efficient for complex molecules. The Suzuki-Miyaura coupling is a prime example of a convergent strategy for synthesizing this compound. unimib.itresearchgate.netlibretexts.org

In a typical Suzuki-Miyaura coupling, 5-bromoindoline and 5-methyl-3-thiopheneboronic acid are reacted in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of a wide range of functional groups. beilstein-journals.orgnih.gov

| Reaction Type | Starting Materials | Key Reagents | Product | Typical Yields |

| Suzuki-Miyaura Coupling | 5-Bromoindoline, 5-Methyl-3-thiopheneboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | This compound | 70-95% |

| Stille Coupling | 5-Bromoindoline, 3-Stannyl-5-methylthiophene | Pd catalyst (e.g., Pd(PPh₃)₄) | This compound | 65-90% |

This table is illustrative and based on typical yields for similar cross-coupling reactions.

The success of the convergent synthesis of this compound via Suzuki-Miyaura coupling hinges on the selection of an appropriate catalyst system and the optimization of reaction conditions.

Catalyst : Palladium catalysts are the cornerstone of this transformation. nih.govacs.orgresearchgate.net Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. wikipedia.orglibretexts.orgorganic-chemistry.org The choice of ligand can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to enhance catalytic activity. youtube.com

Base : A base is required to activate the boronic acid. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used.

Solvent : The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

Temperature : The reaction temperature usually ranges from 80 to 120 °C.

| Parameter | Commonly Used Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O |

| Temperature | 80-120 °C |

This table presents typical conditions for Suzuki-Miyaura coupling reactions.

For the synthesis of this compound, stereoselectivity is not a primary concern as there are no chiral centers in the target molecule. However, regioselectivity is crucial. The cross-coupling must occur specifically between the 5-position of the indoline ring and the 3-position of the thiophene ring. This is achieved by using precursors that are selectively functionalized at these positions (i.e., 5-haloindoline and 3-boryl-5-methylthiophene). The inherent mechanisms of cross-coupling reactions like the Suzuki-Miyaura coupling ensure that the coupling occurs at the site of halogenation and borylation, thus providing high regioselectivity.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of biaryl compounds like this compound, several green chemistry principles can be applied.

Catalyst Advancement : The development of highly active palladium catalysts allows for lower catalyst loadings, reducing the amount of heavy metal waste.

Solvent Selection : The use of greener solvents, such as water or ethanol, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact. Micellar catalysis, where the reaction takes place in surfactant micelles in water, is a promising approach for Suzuki couplings. unimib.it

Energy Efficiency : Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.

Atom Economy : Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy, as most of the atoms from the reactants are incorporated into the final product.

| Green Chemistry Approach | Application in Synthesis | Benefit |

| High-Activity Catalysts | Use of modern phosphine ligands | Lower catalyst loading, less metal waste |

| Aqueous Reaction Media | Micellar Suzuki-Miyaura coupling | Reduced use of volatile organic compounds (VOCs) |

| Microwave Irradiation | Accelerated reaction times | Lower energy consumption |

| One-Pot Syntheses | Combining multiple steps | Reduced workup and purification steps |

This table highlights potential green chemistry applications for the synthesis of the target compound.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of the target compound, this compound, and its synthetic intermediates are critical steps to ensure the removal of impurities, such as unreacted starting materials, reagents, and byproducts. The selection of an appropriate purification strategy is dictated by the physicochemical properties of the compounds, including polarity, solubility, and crystallinity. Commonly employed techniques for analogous compounds involve chromatography, extraction, and crystallization.

For intermediates and the final product in the synthesis of 5-arylindolines, column chromatography is a prevalent purification method. Silica (B1680970) gel is frequently used as the stationary phase due to its efficacy in separating compounds with varying polarities. researchgate.netrochester.edu The choice of eluent, or mobile phase, is crucial for achieving optimal separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often employed. researchgate.net For compounds similar in structure to this compound, solvent systems such as hexane/ethyl acetate are commonly utilized. nih.govrsc.org For instance, the purification of related indole (B1671886) derivatives has been successfully achieved using flash column chromatography with a hexane/ethyl acetate gradient. nih.govrsc.org In some cases, for compounds sensitive to the acidic nature of silica gel, the silica can be deactivated with a base like triethylamine (B128534) mixed into the eluent system. rochester.edu

Liquid-liquid extraction is another fundamental technique used in the work-up procedure following a synthetic reaction. This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent like ethyl acetate or dichloromethane. semanticscholar.org For example, after a reaction, the mixture can be diluted with water and extracted with an organic solvent. The organic layers are then combined, washed with brine to remove water-soluble impurities, and dried over an anhydrous salt such as magnesium sulfate (B86663) before the solvent is removed under reduced pressure. rochester.edusemanticscholar.org

Crystallization is a powerful technique for purifying solid compounds. If the crude product is a solid, it can often be purified by dissolving it in a suitable hot solvent and allowing it to cool slowly, which leads to the formation of crystals of the pure compound, leaving impurities behind in the solvent. For some thiophene derivatives, recrystallization from a solvent like ethyl acetate has been reported to yield the purified product. scirp.org

In syntheses involving N-protected intermediates, such as N-Boc-protected indolines, the purification of these intermediates is also essential. These protected compounds are often purified by flash column chromatography. nih.gov The Boc (tert-butyloxycarbonyl) protecting group is known for its stability under many reaction conditions and can be removed under acidic conditions when no longer needed. researchgate.netresearchgate.net

The following table summarizes the purification techniques applicable to the synthesis of this compound and its intermediates, based on methods reported for analogous compounds.

| Purification Technique | Stationary Phase/Solvents | Applicable To | Reference |

| Flash Column Chromatography | Silica gel; Hexane/Ethyl acetate gradient | Intermediates and Final Product | nih.govrsc.org |

| Liquid-Liquid Extraction | Ethyl acetate/Water; Dichloromethane/Water | Reaction Work-up | semanticscholar.org |

| Crystallization | Ethyl acetate | Solid Final Product and Intermediates | scirp.org |

| Deactivated Silica Gel Chromatography | Silica gel with Triethylamine | Acid-sensitive Compounds | rochester.edu |

Chemical Reactions and Derivatization Studies

Reactivity Profile of the Indoline (B122111) Core and its Substituents

The indoline nucleus is a bicyclic heteroaromatic system where a benzene (B151609) ring is fused to a dihydropyrrole ring. The nitrogen atom's lone pair of electrons significantly influences the ring's reactivity, rendering the molecule electron-rich and highly susceptible to electrophilic attack.

Aromatic Benzene Portion : The benzene part of the indoline core behaves like a highly activated aromatic ring, comparable to an aniline (B41778) derivative. Electrophilic aromatic substitution is therefore highly favored. The nitrogen atom acts as a powerful ortho-, para-director. In the case of 5-(5-Methylthiophen-3-yl)indoline, the C5 position is occupied by the thiophene (B33073) substituent. Therefore, electrophilic attack is predicted to occur preferentially at the C7 position, which is para to the nitrogen, and to a lesser extent at the C4 position, which is ortho.

N-H Group : The secondary amine within the indoline ring is a key reactive site. It can be readily deprotonated by a base, and the resulting nucleophilic nitrogen can participate in a variety of reactions, including alkylation, acylation, and arylation.

Pyrroline Ring : The C2-C3 single bond can be dehydrogenated to form the corresponding indole (B1671886), which is a common transformation. The reactivity of the C2 and C3 positions themselves is generally lower than the aromatic ring unless specifically activated.

The 5-methylthiophen-3-yl substituent at the C5 position will exert an electronic influence on the indoline ring, though the directing effect of the indoline nitrogen is expected to be the dominant factor in electrophilic substitution reactions.

Reactivity Profile of the Thiophene Moiety and its Substituents

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered electron-rich and is more reactive than benzene in electrophilic substitution reactions. numberanalytics.com The sulfur atom can delocalize its lone pair electrons into the π-system, activating the ring. wikipedia.org

Positional Reactivity : In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 position, which is approximately 100 times more reactive than the C3 position. In 3-substituted thiophenes, the major sites for further electrophilic substitution are the C2 and C5 positions. For this compound, the C5 position of the thiophene ring is already blocked by a methyl group. Therefore, the most probable site for electrophilic attack on the thiophene moiety is the C2 position. The C4 position is a secondary, less favored site.

Methyl Substituent : The methyl group at the C5 position is an electron-donating group, which further activates the thiophene ring towards electrophilic substitution.

Indolinyl Substituent : The indolinyl group at the C3 position acts as an activating group, directing incoming electrophiles to the adjacent C2 position.

Strategic Functionalization and Derivatization Pathways

Electrophilic aromatic substitution (EAS) represents a primary pathway for the functionalization of this compound. nih.govnih.gov The high electron density of both the indoline and thiophene rings makes them prime candidates for reactions like halogenation, nitration, and Friedel-Crafts acylation/alkylation. numberanalytics.comic.ac.uk The regioselectivity will be determined by the combined directing effects of the substituents on each ring.

On the Indoline Ring : The most likely position for EAS is C7, due to the strong para-directing effect of the nitrogen atom.

On the Thiophene Ring : The C2 position is the most activated and sterically accessible site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 7-Bromo-5-(5-methylthiophen-3-yl)indoline and/or 5-(2-Bromo-5-methylthiophen-3-yl)indoline |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-5-(5-methylthiophen-3-yl)indoline and/or 5-(5-Methyl-2-nitrothiophen-3-yl)indoline |

Nucleophilic aromatic substitution (SNAr) on either the indoline or thiophene ring is generally difficult unless the ring is activated by potent electron-withdrawing groups (like a nitro group), which are not present in the parent molecule. edurev.innih.govresearchgate.net However, other nucleophilic reactions are highly feasible.

N-Functionalization of Indoline : The indoline nitrogen can act as a nucleophile after deprotonation. This allows for N-alkylation, N-acylation, and N-arylation, providing a straightforward method to introduce a wide variety of substituents.

Substitution via Diazonium Salts : Should a nitro group be introduced onto the indoline ring via EAS, it can be reduced to an amino group, which can then be converted to a diazonium salt. This salt is an excellent leaving group and can be displaced by a wide range of nucleophiles.

Vicarious Nucleophilic Substitution (VNS) : While less common, under specific conditions, VNS could potentially be used to introduce substituents onto the rings, particularly if an activating group is present. youtube.com

Annulation reactions, which build a new ring onto the existing framework, can often be achieved through multi-step sequences, for example, by introducing functional groups that can then undergo intramolecular cyclization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering vast possibilities for derivatization. researchgate.netnih.govrsc.org To utilize these reactions, the parent molecule would typically first be halogenated (e.g., via EAS) to introduce a reactive handle (Br or I) at a specific position (e.g., C7 of indoline or C2 of thiophene).

Suzuki-Miyaura Coupling : A halogenated derivative of this compound could be coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. acs.orgacs.orgias.ac.innih.gov For example, 7-bromo-5-(5-methylthiophen-3-yl)indoline could react with phenylboronic acid in the presence of a palladium catalyst to yield 7-phenyl-5-(5-methylthiophen-3-yl)indoline. nih.gov

Sonogashira Coupling : This reaction allows for the introduction of alkyne functionalities. A halogenated derivative can be coupled with a terminal alkyne using a palladium-copper co-catalyst system. nih.govrsc.orgwikipedia.org This would be a key step in synthesizing extended π-conjugated systems.

Heck Reaction : The Heck reaction couples the halogenated derivative with an alkene, providing a route to install vinyl groups or more complex olefinic structures. nih.govwikipedia.orglibretexts.org

C-H Activation : More advanced methods involve the direct C-H activation of the indoline or thiophene rings, bypassing the need for pre-functionalization with a halide. ias.ac.inclockss.org For instance, direct C2-arylation of the thiophene ring or C7-arylation of the indoline ring with aryl halides could be possible using appropriate palladium catalysts.

Table 2: Summary of Potential Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Substrate Requirement | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo- or Triflate-derivative | Boronic Acid / Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl, Alkyl) |

| Sonogashira | Halo-derivative | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Base | C-C (Alkyne) |

| Heck | Halo-derivative | Alkene | Pd(0) catalyst, Base | C-C (Alkene) |

Beyond substitution and coupling, the heterocyclic rings themselves can undergo transformations.

Reductive Desulfurization : A classic reaction of thiophenes is reductive desulfurization using Raney nickel. tandfonline.com Treating this compound with Raney Ni would cleave the C-S bonds in the thiophene ring, resulting in an alkyl chain attached to the indoline core. This would transform the thiophene into a substituted butyl group, offering a path to saturated derivatives.

Cycloaddition Reactions : While the aromaticity of the rings makes them generally poor partners for cycloadditions, certain intramolecular cycloaddition strategies can be used to synthesize highly substituted indolines from acyclic precursors. acs.orgnih.govwikipedia.org It is conceivable that derivatives of the title compound could be designed to undergo subsequent cycloaddition reactions to build more complex polycyclic structures.

Oxidation/Dehydrogenation : The indoline ring can be oxidized to the corresponding indole. This transformation significantly alters the electronic properties and reactivity of the heterocyclic system, opening up indole-specific chemical reactions.

Table 3: List of Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Indoline |

| Thiophene |

| Aniline |

| 7-Bromo-5-(5-methylthiophen-3-yl)indoline |

| 5-(2-Bromo-5-methylthiophen-3-yl)indoline |

| 7-Nitro-5-(5-methylthiophen-3-yl)indoline |

| 5-(5-Methyl-2-nitrothiophen-3-yl)indoline |

| 7-Acyl-5-(5-methylthiophen-3-yl)indoline |

| 5-(2-Acyl-5-methylthiophen-3-yl)indoline |

| 7-Phenyl-5-(5-methylthiophen-3-yl)indoline |

| Phenylboronic acid |

Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-(5-Methylthiophen-3-yl)indoline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indoline (B122111) and methylthiophen rings, as well as the methyl and amine protons.

The chemical shifts (δ) are influenced by the electron density around the proton. Protons attached to aromatic and heteroaromatic rings generally appear at higher chemical shifts (downfield) compared to aliphatic protons. The protons on the indoline ring will exhibit characteristic shifts, with those on the benzene (B151609) portion appearing in the aromatic region. The protons of the thiophene (B33073) ring will also resonate in the aromatic region, with their exact shifts influenced by the methyl substituent and the point of attachment to the indoline ring. The methyl group protons will typically appear as a singlet in the upfield region. The protons of the CH₂ groups in the indoline ring will likely appear as triplets, due to coupling with each other. The N-H proton of the indoline ring can appear over a wide range of chemical shifts and may be broadened due to hydrogen bonding and exchange. organicchemistrydata.orgmsu.eduuwec.eduucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indoline-NH | Variable (e.g., 3.5-5.0) | Broad Singlet |

| Indoline-H4 | ~7.0-7.2 | Singlet or Doublet |

| Indoline-H6 | ~6.8-7.0 | Doublet |

| Indoline-H7 | ~6.6-6.8 | Doublet |

| Thiophene-H2 | ~7.1-7.3 | Singlet |

| Thiophene-H4 | ~7.0-7.2 | Singlet |

| Indoline-CH₂ (α to N) | ~3.5-3.7 | Triplet |

| Indoline-CH₂ (β to N) | ~3.0-3.2 | Triplet |

| Thiophene-CH₃ | ~2.4-2.6 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. acs.orglibretexts.org

Aromatic and heteroaromatic carbons typically resonate in the range of 100-150 ppm. The carbon atoms of the indoline and thiophene rings will fall within this region. The presence of the nitrogen atom in the indoline ring and the sulfur atom in the thiophene ring will influence the chemical shifts of the adjacent carbon atoms. The methyl carbon will appear at a much higher field (lower ppm value). acs.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Indoline-C3a | ~150-155 |

| Indoline-C7a | ~145-150 |

| Thiophene-C5 | ~138-142 |

| Thiophene-C3 | ~135-140 |

| Indoline-C5 | ~130-135 |

| Indoline-C4 | ~125-130 |

| Thiophene-C2 | ~124-128 |

| Thiophene-C4 | ~120-125 |

| Indoline-C6 | ~115-120 |

| Indoline-C7 | ~108-112 |

| Indoline-C2 | ~45-50 |

| Indoline-C3 | ~28-32 |

| Thiophene-CH₃ | ~15-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For instance, COSY would show correlations between the protons of the CH₂ groups in the indoline ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the known proton assignments. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different spin systems and identifying quaternary carbons. For example, an HMBC experiment could show a correlation between the methyl protons on the thiophene ring and the C5 carbon of the thiophene. researchgate.netresearchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, even if they are not directly coupled. This is essential for determining the stereochemistry and conformation of the molecule, particularly the relative orientation of the indoline and methylthiophen rings. researchgate.netresearchgate.netyoutube.com For this biaryl compound, NOESY can help determine the rotational hindrance around the C-C bond connecting the two rings. researchgate.netresearchgate.netnih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comresearchgate.netnih.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond in the indoline ring, C-H bonds (both aromatic and aliphatic), and C=C bonds of the aromatic rings. researchgate.netacs.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indoline) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₂ and CH₃) | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N (Indoline) | Stretching | 1250-1350 |

| C-S (Thiophene) | Stretching | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. acs.orgacs.orgresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.govresearchgate.net For this compound (C₁₃H₁₃NS), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and sulfur.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NS |

| Calculated Exact Mass | 215.0769 |

| Observed m/z | Consistent with calculated mass |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule. researchdata.edu.aunih.govnist.gov

The conjugated π-system of the indoline and thiophene rings in this compound constitutes a significant chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions. The exact position of these bands can be influenced by the solvent polarity. researchgate.netresearchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) |

|---|---|

| π → π | ~220-240 |

| π → π | ~270-290 |

X-Ray Crystallography for Solid-State Structural Analysis (Applicable for Crystalline Forms of the Compound or its Derivatives)

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystallographic data for this compound is not publicly available, the application of this technique to crystalline forms of the compound or its derivatives would provide invaluable insights into its molecular architecture. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to deduce the electron density distribution, and thus the precise location of each atom.

Should a crystalline sample of this compound or a suitable derivative be prepared, X-ray crystallographic analysis would elucidate several key structural parameters. These include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. nih.govmdpi.com Such data forms the fundamental basis for understanding the packing of molecules in the crystal lattice.

Moreover, X-ray crystallography would illuminate the nature of intermolecular interactions that stabilize the crystal structure. These non-covalent forces, such as hydrogen bonding (e.g., N-H···N or N-H···S interactions), π-π stacking between aromatic rings, and van der Waals forces, are crucial in dictating the supramolecular assembly. nih.govnih.gov The identification of these interactions provides a deeper understanding of the solid-state behavior of the compound.

For example, in the crystal structure of a related bromo-substituted spiro-indoline derivative, the crystal packing was stabilized by an extensive network of N-H···O and C-H···π interactions. researchgate.net Similarly, studies on other indole (B1671886) derivatives have highlighted the role of intermolecular hydrogen bonding in forming one-, two-, or three-dimensional networks. nih.govresearchgate.net If this compound were to be crystallized, one might expect the indoline N-H group to participate in hydrogen bonding, potentially with the sulfur atom of the thiophene ring of a neighboring molecule or with a co-crystallized solvent molecule.

The data obtained from such an analysis is typically presented in a standardized format, as exemplified in the table below, which outlines the type of information that would be generated.

Table 1: Representative Crystallographic Data Table for a Hypothetical Crystalline Form of this compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C13H13NS | Confirms the elemental composition of the crystal. |

| Formula Weight | 215.31 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. mdpi.com |

| Space Group | P2₁/c | Defines the specific symmetry elements of the unit cell. juniperpublishers.com |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. nih.gov |

| b (Å) | 8.7 | Length of the 'b' axis of the unit cell. nih.gov |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. nih.gov |

| α (°) | 90 | Angle between 'b' and 'c' axes. mdpi.com |

| β (°) | 98.5 | Angle between 'a' and 'c' axes. mdpi.com |

| γ (°) | 90 | Angle between 'a' and 'b' axes. mdpi.com |

| Volume (ų) | 1095 | Volume of the unit cell. mdpi.com |

| Z | 4 | Number of molecules per unit cell. nih.gov |

| Density (calculated) (g/cm³) | 1.305 | Calculated density of the crystal. |

| Key Bond Lengths (Å) | C(indoline)-C(thiophene) | Provides evidence of the covalent linkage between the two ring systems. |

| Key Bond Angles (°) | C-N-C in indoline | Reveals the geometry of the indoline ring. |

| Dihedral Angle (°) | Indoline-Thiophene | Describes the rotational orientation between the two heterocyclic rings. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum energy conformation. This is achieved through geometry optimization. For 5-(5-Methylthiophen-3-yl)indoline, a key structural feature is the single bond connecting the indoline (B122111) and methylthiophene rings, which allows for rotational freedom.

A conformational analysis is performed by systematically rotating this dihedral angle and calculating the energy of each resulting conformer. A typical approach involves using a DFT functional, such as B3LYP, combined with a basis set like 6-31G(d,p). The results of such an analysis would reveal the most stable conformers, which are typically those that minimize steric hindrance between the two ring systems. For this molecule, planar or near-planar arrangements of the rings are expected to be energetically unfavorable due to steric clashes between hydrogen atoms on the respective rings. The global minimum is likely a twisted conformation.

Below are hypothetical optimized geometric parameters for a low-energy conformer of this compound.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C(indoline)-C(thiophene) | 1.485 | |

| C(thiophene)-S | 1.720 | |

| C(indoline)-N | 1.398 | |

| Bond Angles (°) | ||

| C-C-C (thiophene ring) | 112.5 | |

| C-N-C (indoline ring) | 109.8 | |

| Dihedral Angle (°) | ||

| C(indoline)-C(indoline)-C(thiophene)-C(thiophene) | -135.2 |

Electronic Structure Analysis

Once the optimized geometry is obtained, the electronic properties can be investigated. This includes analyzing the distribution of electrons and the nature of the molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A larger gap suggests higher stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline and thiophene (B33073) rings, while the LUMO may be distributed across the entire conjugated system.

| Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.62 |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). In this compound, the nitrogen atom of the indoline ring and the sulfur atom of the thiophene ring are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack. The hydrogen atom attached to the nitrogen would represent a region of positive potential.

Prediction of Chemical Reactivity and Reaction Pathways

The electronic structure data can be used to predict how the molecule will behave in chemical reactions. The locations of the HOMO and LUMO indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the regions of highest HOMO density are susceptible to attack by electrophiles.

Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and the prediction of the most favorable reaction mechanisms. For example, the reactivity of the indoline nitrogen or specific carbons on the thiophene ring towards various reagents could be computationally explored.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Dynamics and Stability

An MD simulation of this compound would reveal the accessible conformations and the transitions between them at a given temperature. By starting the simulation from the optimized low-energy structure, one can observe its stability over time. The simulation would likely show fluctuations around the equilibrium bond lengths and angles, as well as rotations around the single bond connecting the two rings. This provides a more realistic understanding of the molecule's conformational preferences than a static geometry optimization alone. Analysis of the simulation trajectory can identify the most populated conformational states and the energy barriers between them.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box.

For this compound, simulations in different solvents would be insightful. In a nonpolar solvent like hexane, the conformational dynamics would be primarily governed by intramolecular forces. In a polar solvent like water or methanol, intermolecular interactions, such as hydrogen bonding between the solvent and the nitrogen atom of the indoline ring, would play a crucial role. These interactions could stabilize certain conformations over others, potentially altering the conformational landscape compared to the gas phase or a nonpolar environment. For example, a polar solvent might favor conformations where the polar N-H group is more exposed to the solvent.

In Silico Modeling for Mechanistic Insights

In the absence of direct experimental data, in silico modeling serves as a powerful tool to hypothesize the mechanisms of action for novel chemical entities like this compound. Computational techniques allow for the simulation of interactions between this small molecule and various biological macromolecules, offering insights that can guide the design of wet-lab experiments.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., enzymes, receptors, DNA)

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound, docking studies could be performed against a range of biological targets known to interact with indoline and thiophene derivatives. These targets often include enzymes involved in inflammation, cancer, and neurodegenerative diseases. nih.govnih.gov

For instance, given that many thiophene derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, a hypothetical docking study of this compound could be conducted against COX-1 and COX-2. nih.gov Similarly, the indoline scaffold has been investigated for its interaction with targets like DNA gyrase B, an enzyme crucial for bacterial replication, and various protein kinases involved in cancer progression. nih.govcyberleninka.ru

A representative, hypothetical molecular docking study of this compound against selected, relevant protein targets is summarized in the table below. The binding affinities and interacting residues are illustrative and based on findings for structurally related compounds.

Table 1: Illustrative Molecular Docking Results for this compound with Various Biological Targets

| Target Protein | PDB ID | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues (Illustrative) | Potential Biological Effect |

| Cyclooxygenase-2 (COX-2) | 4COX | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| DNA Gyrase B | 5L3J | -9.2 | Asp73, Gly77, Thr165 | Antibacterial |

| Acetylcholinesterase (AChE) | 1ACJ | -7.8 | Trp84, Tyr130, Phe330 | Alzheimer's Disease Therapy |

| Thioredoxin Reductase | 3QFA | -8.1 | Cys497, Cys498, Ser441 | Anticancer |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on studies of similar compounds. mdpi.comnih.govsrce.hrworldscientific.com Actual experimental results may vary.

The interactions in such a study would likely involve hydrogen bonds between the indoline nitrogen and key residues, as well as hydrophobic interactions involving the thiophene and methyl groups within the enzyme's active site. worldscientific.com

Ligand-Based and Structure-Based Design Principles for Mechanistic Probes

The development of mechanistic probes from the this compound scaffold can be approached using both ligand-based and structure-based design principles.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. mdpi.com It relies on the analysis of a set of molecules known to be active to derive a pharmacophore model. nih.govrsc.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For this compound, a pharmacophore model could be developed based on a series of its analogs with varying substituents on the indoline and thiophene rings. This model would highlight the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are crucial for activity. This information can then be used to screen virtual libraries for other compounds with similar features but different core structures, or to guide the synthesis of new, more potent derivatives. acs.org

Structure-Based Design: When the 3D structure of the target macromolecule is available, for instance, from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. youtube.com This method involves the direct analysis of the target's binding site to design molecules that fit with high affinity and selectivity.

Based on the hypothetical docking results for this compound, structure-based design could be used to optimize its interactions with a specific target. For example, if docking reveals an unoccupied pocket in the active site of COX-2, the indoline or thiophene ring could be modified with additional functional groups to fill this pocket and enhance binding affinity. This rational design process helps in the development of highly specific and effective mechanistic probes.

Structure Activity Relationship Sar Investigations

Systematic Structural Modifications on the Indoline (B122111) Moiety and Their Mechanistic Consequences

The indoline scaffold is a common feature in many biologically active compounds and serves as a key interaction point with various receptors. Systematic modifications to this part of the 5-(5-Methylthiophen-3-yl)indoline molecule can have profound effects on its activity.

Research on a series of indolin-5-yl-cyclopropanamine derivatives as selective Lysine Specific Demethylase 1 (LSD1) inhibitors has highlighted the importance of the indoline scaffold. nih.gov In this work, the incorporation of the indoline structure was a key strategy in designing potent and selective inhibitors. nih.gov While not directly studying this compound, this research underscores the potential of the indoline moiety to be a critical determinant of biological activity. nih.gov

Modifications can be made at several positions on the indoline ring. For instance, substitution at the nitrogen atom (position 1) can influence the molecule's polarity and hydrogen bonding capacity. Attaching different alkyl or acyl groups can alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and its metabolic stability.

Substitutions on the benzene (B151609) ring of the indoline moiety can also significantly impact activity. For example, adding electron-withdrawing or electron-donating groups can change the electronic properties of the entire molecule, affecting its binding affinity to target proteins. Studies on other indole (B1671886) derivatives have shown that substitutions at the 5-position of the indole ring can be critical for activity. mdpi.com For example, in a series of 3-substituted-(methylenehydrazono)indolin-2-ones, substitutions on the indoline ring were found to be crucial for their anticancer activity. nih.gov

Table 1: Hypothetical Modifications on the Indoline Moiety and Their Potential Mechanistic Consequences

| Modification Position | Substituent Type | Potential Mechanistic Consequence |

| 1-position (Nitrogen) | Small alkyl groups (e.g., methyl, ethyl) | May increase lipophilicity and cell permeability. |

| 1-position (Nitrogen) | Acyl groups | Could act as a prodrug, releasing the active compound upon metabolic cleavage. |

| 4, 6, or 7-positions | Halogens (e.g., F, Cl, Br) | Can alter electronic properties and potentially form halogen bonds with the target. |

| 4, 6, or 7-positions | Hydroxyl or Methoxy (B1213986) groups | May introduce hydrogen bonding interactions and improve solubility. |

It is important to note that these are general principles, and the specific effects of any modification would need to be determined through empirical testing.

Systematic Structural Modifications on the Thiophene (B33073) Moiety and Their Mechanistic Consequences

The thiophene ring is another key component of this compound. Thiophene and its derivatives are known to be important pharmacophores in medicinal chemistry. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov

In the case of this compound, the thiophene ring is substituted with a methyl group at the 5-position. The "magic methyl" effect is a well-documented phenomenon in drug discovery, where the addition of a methyl group can significantly enhance a compound's biological activity. nih.gov This effect can be due to improved binding affinity, increased metabolic stability, or altered conformation. nih.gov

Systematic modifications to the thiophene moiety could involve:

Altering the position of the methyl group: Moving the methyl group from the 5-position to the 2- or 4-position could change the steric and electronic properties of the molecule, potentially affecting how it fits into a binding pocket.

Replacing the methyl group with other substituents: Substituting the methyl group with larger alkyl groups, halogens, or polar groups would provide insights into the steric and electronic requirements of the target binding site. For example, studies on other thiophene derivatives have shown that the presence of methyl and methoxy groups can be important for anti-inflammatory activity. mdpi.com

Replacing the thiophene ring with other heterocycles: Replacing the thiophene ring with other five-membered rings like furan (B31954) or pyrrole, or with a phenyl ring, could help to understand the importance of the sulfur atom and the aromaticity of the ring for biological activity.

Table 2: Hypothetical Modifications on the Thiophene Moiety and Their Potential Mechanistic Consequences

| Modification | Potential Mechanistic Consequence |

| Removal of the 5-methyl group | May lead to a loss of potency if the methyl group is involved in a key hydrophobic interaction. |

| Replacement of the 5-methyl group with a larger alkyl group | Could lead to steric hindrance and reduced activity, or potentially enhance binding if the pocket can accommodate it. |

| Introduction of a halogen at the 2- or 4-position | May alter the electronic nature of the ring and introduce new interactions. |

| Replacement of the thiophene ring with a furan ring | Would change the heteroatom from sulfur to oxygen, affecting the electronic distribution and hydrogen bonding potential. |

Impact of Linker Region and Substituent Variations on Molecular Interactions

The direct linkage between the indoline and thiophene rings in this compound means there is no flexible linker. The relative orientation of the two rings is therefore relatively fixed, which can be advantageous for binding to a specific target.

However, introducing a short linker, such as a methylene (B1212753) (-CH2-) or an amide (-CONH-) group, could provide greater conformational flexibility. This might allow the molecule to adopt a more favorable conformation for binding, potentially increasing its activity. Conversely, it could also lead to a loss of activity if the pre-organized, rigid structure is optimal for binding.

Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic properties: Electron-donating and electron-withdrawing groups can influence the pKa of the molecule and its ability to participate in electrostatic interactions.

Steric properties: The size and shape of substituents can determine how well the molecule fits into its target binding site.

Studies on other bicyclic aromatic compounds have demonstrated the importance of the linker region. For example, in a series of indole-based HIV-1 fusion inhibitors, the linkage between two indole rings was found to be a critical determinant of activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the molecular features that are important for activity. mdpi.com

For a series of analogues of this compound, a QSAR study would typically involve the following steps:

Data Collection: A dataset of compounds with their measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and external validation with a test set of compounds. mdpi.com

A well-validated QSAR model can be used to:

Predict the activity of new compounds: This can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

Identify the most important molecular features for activity: The descriptors that are included in the QSAR model can provide insights into the mechanism of action of the compounds. For example, if a descriptor related to hydrophobicity is found to be important, it suggests that hydrophobic interactions are critical for binding to the target.

Several QSAR studies have been performed on indole and thiophene derivatives, demonstrating the utility of this approach. nih.govmdpi.comnih.gov For instance, a QSAR study on a series of indole and isatin (B1672199) derivatives as antiamyloidogenic agents helped to identify the physicochemical features correlated with their Aβ anti-aggregating potency. mdpi.com Similarly, a QSAR model was developed for thiosemicarbazone-indole compounds to predict their antiproliferative activity against prostate cancer cells. nih.gov

Mechanistic Biological Studies in Vitro and Pre Clinical Models

Molecular Target Identification and Validation

There are currently no publicly available scientific studies that identify or validate specific molecular targets for 5-(5-Methylthiophen-3-yl)indoline. Research detailing enzyme inhibition kinetics or receptor binding assays in non-human systems for this particular compound has not been reported in the reviewed literature.

Table 1: Molecular Target Interaction Data for this compound

| Target Class | Specific Target | Assay Type | Result |

|---|---|---|---|

| Enzymes | Not Specified | Enzyme Inhibition | No data available |

| Receptors | Not Specified | Receptor Binding | No data available |

Cellular Pathway Modulation Studies

As of the latest review of scientific literature, there are no published studies investigating the effects of this compound on the modulation of cellular pathways. This includes a lack of data on its impact on cellular signaling cascades and any resulting changes in gene expression within cell lines.

Table 2: Cellular Pathway and Gene Expression Analysis of this compound

| Cell Line | Pathway Studied | Key Genes Analyzed | Outcome |

|---|---|---|---|

| Not Specified | Not Specified | Not Specified | No data available |

Interaction with Nucleic Acids

There is no available research data on the direct interaction of this compound with nucleic acids. Studies detailing its potential DNA or RNA binding modes, or any intercalating properties, have not been documented in the scientific literature.

Antimicrobial Mechanism of Action Studies

While the broader class of indole (B1671886) and indoline (B122111) derivatives has been a subject of antimicrobial research, no specific studies have been published detailing the antimicrobial mechanism of action for this compound. Consequently, there is no information on its specific pathways for bacterial growth inhibition or its ability to interfere with microbial processes such as biofilm formation in in vitro models.

Table 3: Antimicrobial Activity Profile of this compound

| Microbial Species | Test Type | Mechanism of Action | Finding |

|---|---|---|---|

| Not Specified | Bacterial Growth Inhibition | Not Investigated | No data available |

| Not Specified | Biofilm Formation Assay | Not Investigated | No data available |

Exploration of Photochromic and Fluorescent Properties for Biological Imaging and Probing

An examination of the available scientific literature reveals no studies focused on the photochromic or fluorescent properties of this compound. Therefore, its potential application as a tool for biological imaging or as a molecular probe has not been explored.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Research Sample Preparation and Analysis

Chromatographic techniques are fundamental in the separation and purification of chemical compounds. For a molecule with the structural complexity of 5-(5-Methylthiophen-3-yl)indoline, a combination of these methods would be employed to ensure sample integrity and purity for subsequent research applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative separation of organic molecules. For a compound like this compound, a reversed-phase HPLC method would likely be the initial approach. This method separates compounds based on their hydrophobicity.

A typical HPLC method for an indoline (B122111) derivative involves a C18 stationary phase, which is nonpolar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. cetjournal.it The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape by protonating basic sites in the analyte, such as the nitrogen in the indoline ring. cetjournal.it

Method Development Considerations:

Column Chemistry: A C18 column is a versatile starting point, but for compounds with specific structural features, other stationary phases like C8, phenyl-hexyl, or embedded polar group phases might offer better selectivity.

Mobile Phase Composition: The ratio of organic solvent to water is optimized to achieve adequate retention and separation from impurities. Gradient elution, where the mobile phase composition changes over time, is often employed for complex samples.

Detector: A UV-Vis detector is commonly used, with the detection wavelength set to the absorbance maximum of the compound to ensure high sensitivity. For compounds lacking a strong chromophore, a mass spectrometer (LC-MS) can be used as the detector for universal and highly sensitive detection.

Below is an interactive table representing a hypothetical HPLC method for the purity analysis of this compound.

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Should this compound be synthesized as a racemic mixture, or if it possesses chiral centers, Supercritical Fluid Chromatography (SFC) would be a powerful technique for enantiomeric separation. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and uses less organic solvent compared to normal-phase HPLC. shimadzu.com

The key to a successful chiral separation in SFC is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for a diverse range of compounds. youtube.com

Typical SFC Chiral Separation Parameters:

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

Mobile Phase: Supercritical CO2 with a polar organic modifier such as methanol, ethanol, or isopropanol. Small amounts of additives like diethylamine or trifluoroacetic acid may be used to improve peak shape.

Flow Rate, Temperature, and Backpressure: These parameters are optimized to achieve the best balance of resolution and analysis time.

The following table illustrates a potential SFC method for the chiral separation of a racemic indoline derivative.

| Parameter | Value |

| Column | Chiral Cellulose-based, 150 x 4.6 mm, 3 µm |

| Mobile Phase | Supercritical CO2 / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of a molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability. nih.govresearchgate.net

A common derivatization strategy for compounds containing N-H bonds, such as the indoline moiety, is silylation. semanticscholar.org This process replaces the active hydrogen with a trimethylsilyl (TMS) group, resulting in a more volatile and less polar derivative that is amenable to GC-MS analysis. nih.govomicsonline.org

Steps in GC-MS Analysis:

Derivatization: The sample is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with gentle heating to drive the reaction to completion.

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

MS Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used for identification.

A hypothetical GC-MS method for the analysis of a silylated derivative is presented below.

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

Mass Spectrometry-Based Assays for Metabolite Profiling (in vitro or in animal models only)

Understanding the metabolic fate of a new chemical entity is a critical aspect of its preclinical development. For this compound, in vitro metabolite profiling using human liver microsomes or hepatocytes would be a primary step. nih.govresearchgate.net This approach helps to identify potential metabolic pathways, such as oxidation, reduction, hydrolysis, and conjugation.

The analytical workflow typically involves incubating the compound with the biological matrix (e.g., hepatocytes) and then analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.gov HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites and aiding in their structural elucidation.

Potential Metabolic Transformations for Thiophene-Containing Compounds:

Oxidation of the Thiophene (B33073) Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone. acs.orgresearchgate.net

Hydroxylation: Hydroxyl groups can be introduced at various positions on the indoline or thiophene rings.

N-Dealkylation or N-Oxidation: If the indoline nitrogen is substituted, dealkylation can occur. The nitrogen itself can also be oxidized.

Phase II Conjugation: Metabolites formed in Phase I reactions can be further conjugated with polar molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.

The table below outlines a general approach for an in vitro metabolite identification study.

| Step | Description |

| Incubation | This compound is incubated with human hepatocytes in a suitable buffer. |

| Sample Preparation | The reaction is quenched, and the sample is extracted to remove proteins and other interferences. |

| LC-HRMS Analysis | The extract is analyzed by LC-HRMS to separate the parent compound from its metabolites and obtain accurate mass data for each. |

| Data Analysis | The data is processed to identify potential metabolites by comparing the mass spectra of the test sample with a control sample. |

Biophysical Techniques for Real-Time Molecular Interaction Studies

To investigate the mechanism of action of this compound, biophysical techniques that allow for the real-time study of its interactions with biological targets are invaluable.

Surface Plasmon Resonance (SPR):

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein that is immobilized on a sensor chip. nih.govhelsinki.fisemanticscholar.org By flowing a solution of this compound over the sensor surface, one can monitor the association and dissociation of the compound in real-time. mdpi.comresearchgate.net This provides quantitative data on the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.

Isothermal Titration Calorimetry (ITC):

Isothermal Titration Calorimetry (ITC) is another powerful technique for studying binding interactions. ITC directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, a binding isotherm can be generated, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.

A summary of the information obtained from these techniques is presented in the table below.

| Technique | Information Provided |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd) |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

Future Research Directions and Potential Academic Applications

Development as Chemical Probes for Investigating Biological Systems

The structural characteristics of 5-(5-Methylthiophen-3-yl)indoline make it a promising candidate for the development of novel chemical probes for biological investigations. The indoline (B122111) core is a prevalent scaffold in many biologically active compounds and fluorescent dyes. nih.govsci-hub.ru Indole (B1671886) derivatives, which are structurally related to indolines, have been successfully designed as fluorescent probes for various biological and electrochemical sensing applications. nih.govnih.gov

Future research could focus on leveraging the inherent fluorescence of the indoline or thiophene (B33073) moieties, or on modifying the molecule to enhance its photophysical properties. The potential applications as a chemical probe are summarized below:

| Potential Application | Rationale |

| Fluorescent Labeling | The conjugated system of the molecule could be exploited for fluorescent labeling of biomolecules. |

| Ion Sensing | The nitrogen and sulfur atoms could act as binding sites for specific metal ions, leading to changes in fluorescence upon binding. |

| pH Sensing | The basic nitrogen atom in the indoline ring could be protonated, leading to shifts in the absorption and emission spectra, which can be utilized for pH sensing in cellular environments. nih.gov |

| Bioimaging | Derivatives of this compound could be designed to target specific cellular compartments or biomolecules for in vivo imaging. acs.org |

Researchers could explore the synthesis of a library of derivatives by functionalizing the indoline nitrogen or the thiophene ring to tune the probe's selectivity and photophysical properties. For instance, the introduction of specific recognition motifs could lead to probes that selectively bind to proteins or nucleic acids, enabling the study of their function and localization within cells.

Application in Advanced Materials Science

The combination of the electron-donating indoline and the π-conjugated thiophene ring in this compound suggests its potential utility in the field of advanced materials science. Thiophene-based organic molecules and polymers are extensively studied for their semiconducting properties and have found applications in various electronic devices. nih.govresearchgate.net

Potential Materials Science Applications:

Organic Light-Emitting Diodes (OLEDs): The molecule's potential fluorescence could be harnessed in the emissive layer of OLED devices. The thiophene moiety can contribute to charge transport properties. nih.gov

Organic Semiconductors: The π-conjugated system extending across both the indoline and thiophene rings could facilitate charge carrier mobility, making it a candidate for use in organic field-effect transistors (OFETs). nih.govresearchgate.net The design of high-performance organic semiconducting materials relies on understanding intermolecular interactions and solid-state packing, which would be a key area of investigation for this compound. nih.gov

Photochromic Materials: The indoline scaffold is a component of some spiropyran molecules, which are known for their photochromic properties. Future research could investigate whether derivatives of this compound can be designed to exhibit reversible color changes upon exposure to light.

The table below outlines potential research avenues in materials science for this compound.

| Research Area | Focus of Investigation |

| Organic Electronics | Synthesis of polymers and small molecules based on the this compound core and evaluation of their performance in OLEDs and OFETs. |

| Photophysics | Detailed study of the photophysical properties, including absorption, emission, and quantum yield, to assess its suitability for optoelectronic applications. |

| Materials Chemistry | Exploration of synthetic methods to incorporate this molecule into larger conjugated systems or polymers to enhance its material properties. acs.orgresearchgate.net |

Role as Key Synthetic Intermediates for the Production of Complex Chemical Entities

The this compound scaffold can serve as a valuable building block for the synthesis of more complex and potentially bioactive molecules. Both indoline and thiophene rings are amenable to various chemical transformations, allowing for the introduction of diverse functional groups. sci-hub.ruorganic-chemistry.org

The indoline nitrogen can be alkylated or acylated, and the aromatic rings of both the indoline and thiophene moieties can undergo electrophilic substitution reactions. The C-H bonds of indoles can be functionalized through various modern synthetic methodologies. nih.gov These reactions provide multiple handles for further chemical elaboration.

Synthetic Utility:

Pharmaceutical Scaffolds: The indoline core is present in numerous biologically active natural products and synthetic drugs. nih.govsci-hub.ru The unique substitution pattern of this compound could lead to novel pharmaceutical candidates with unique structure-activity relationships. researchgate.net

Agrochemicals: Indole derivatives are also found in compounds with applications in agriculture. nih.gov

Functional Dyes: By extending the conjugation through chemical reactions, novel dyes with tailored absorption and emission properties could be synthesized.

The following table highlights the potential of this compound as a synthetic intermediate.

| Target Molecules | Synthetic Strategy |

| Complex Heterocycles | Multi-step synthesis involving functionalization of the indoline and thiophene rings followed by cyclization reactions. |

| Bioactive Compounds | Derivatization to explore structure-activity relationships for various biological targets. chula.ac.th |

| Conjugated Polymers | Polymerization through coupling reactions involving the aromatic rings. |

Exploration of Novel Mechanistic Pathways in Model Systems

The reactivity of this compound can be studied to understand and discover novel mechanistic pathways in organic chemistry. The interplay between the two distinct heterocyclic rings could lead to interesting and unexpected reactivity.

Areas for Mechanistic Investigation:

C-H Functionalization: The molecule presents multiple C-H bonds on both the indoline and thiophene rings that could be selectively functionalized. Studying the regioselectivity of these reactions can provide valuable insights into the directing effects of the substituent groups. nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions: Under specific conditions, the heterocyclic rings might undergo ring-opening or rearrangement reactions, leading to the formation of novel molecular skeletons.

Catalytic Transformations: The compound can be used as a substrate in various transition-metal-catalyzed cross-coupling reactions to understand the influence of the heterocyclic structure on the catalytic cycle.

Investigating the reaction mechanisms involving this compound will not only expand the synthetic toolbox but also contribute to a deeper understanding of fundamental chemical principles.

Intellectual Property Landscape and Academic Patent Analysis

Review of Published Patents and Patent Applications Related to Indoline-Thiophene Chemical Space

The indoline-thiophene chemical space is an active area of patenting, primarily driven by the pursuit of novel kinase inhibitors. A review of published patents and patent applications reveals a landscape dominated by broad Markush claims, a strategy employed by pharmaceutical companies to protect a wide range of structurally related compounds. While a patent explicitly claiming 5-(5-Methylthiophen-3-yl)indoline (CAS Number: 1485425-87-3) has not been identified in publicly available databases, numerous patents encompass the broader structural class to which it belongs.

These patents are often directed towards the inhibition of specific protein kinases implicated in cancer and inflammatory diseases. The core structure of an indoline (B122111) ring fused or linked to a thiophene (B33073) ring forms the basis of these inventions, with extensive variations in substituents claimed. This approach allows companies to secure intellectual property rights over a vast chemical territory, potentially covering thousands of individual compounds.

Key players in this domain include major pharmaceutical corporations and specialized biotechnology firms. Their patent filings typically describe the synthesis of various indoline-thiophene derivatives and provide data on their biological activity against specific kinase targets. The primary focus of these patents is often on the therapeutic applications of these compounds, particularly in oncology.

A notable trend in this area is the patenting of not just the compounds themselves, but also their use in treating specific diseases, pharmaceutical compositions containing them, and methods of their synthesis. This multi-faceted patenting strategy aims to create a robust intellectual property portfolio that protects the commercial potential of these drug candidates from multiple angles. The sheer volume of patents related to kinase inhibitors underscores the intense competition and significant investment in this therapeutic area. nih.govresearchandmarkets.com

Analysis of Substructure and Markush Claims Relevant to this compound Research

Markush claims are a hallmark of chemical and pharmaceutical patents, allowing applicants to define a claimed invention by a group of functionally equivalent chemical entities. google.com In the context of this compound, the relevant patents feature Markush structures that generically describe a core scaffold with various optional substituents.

A typical Markush claim in this space might define a genus of compounds with a central indoline or a related heterocyclic system, which is in turn substituted with a thiophene ring. The claim would then specify a range of possible substituents at various positions on both the indoline and thiophene rings. For instance, a claim might read:

A compound of Formula (I): (Generic indoline-based scaffold) wherein R1 is an optionally substituted aryl or heteroaryl group; ...and wherein the heteroaryl group may be selected from the group consisting of... thiophenyl...; ...and wherein the thiophenyl group may be optionally substituted with one or more groups selected from... alkyl...

In such a claim, this compound could be encompassed if "indoline" is a permissible core, the thiophene is attached at the 5-position, and "methyl" is an allowed substituent on the thiophene ring. The breadth of these claims provides a significant advantage to the patent holder, as it can cover compounds that have not yet been synthesized or tested. google.com

However, the breadth of Markush claims also presents challenges. For a Markush claim to be valid, the claimed compounds must share a common utility and a significant structural feature essential for that utility. google.com This requirement can be a point of contention during patent examination and litigation. For academic researchers, the existence of broad Markush claims can create uncertainty regarding their freedom to operate. A careful analysis of the specific limitations and definitions within each patent's claims is necessary to determine whether a particular compound, such as this compound, falls within its scope.

Below is a hypothetical data table illustrating how this compound might be analyzed against a generic Markush claim found in a patent for kinase inhibitors.

| Markush Claim Element | Generic Definition in Patent | Corresponding Moiety in this compound | Covered by Claim? |

| Core Scaffold | Substituted Indoline | Indoline | Yes |

| Position of Substitution | C4, C5, C6, or C7 of Indoline | C5 | Yes |

| Substituent at C5 | Optionally substituted 5- or 6-membered heteroaryl | 5-Methylthiophen-3-yl | Yes |

| Substituents on Heteroaryl | H, halogen, C1-C6 alkyl, O(C1-C6 alkyl) | Methyl at C5 of thiophene | Yes |

This analysis, though hypothetical, demonstrates the process required to assess the potential infringement of a patent with broad Markush claims.

Implications of the Patent Landscape for Academic Research and Collaborative Opportunities

The dense patent landscape surrounding indoline-thiophene based kinase inhibitors has significant implications for academic researchers. The presence of broad Markush claims can create a "chilling effect," where academic labs may be hesitant to work on compounds that could potentially fall under an existing patent, fearing legal repercussions. This can stifle innovation and the exploration of new therapeutic avenues.

However, this landscape also creates numerous opportunities for collaboration between academia and industry. pharmaceutical-technology.com Pharmaceutical companies are increasingly looking to universities for early-stage drug discovery and innovation to fill their pipelines. nih.gov Academic researchers, in turn, can benefit from industry funding, resources, and expertise in drug development and commercialization.